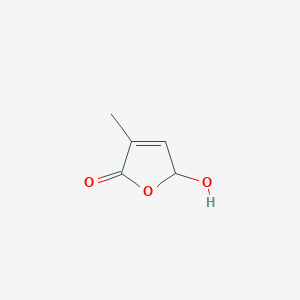

2-hydroxy-4-methyl-2H-furan-5-one

説明

2-hydroxy-4-methyl-2H-furan-5-one is a natural product found in Litsea verticillata with data available.

作用機序

Target of Action

This compound is a furanone, a class of organic compounds that are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Furanones, in general, are known to undergo various chemical reactions, including oxidation and 1,3-dipolar cycloaddition . These reactions could potentially lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

For instance, 2-furanone exists in equilibrium with the tautomer 2-hydroxy furan, serving as an intermediate in the interconversion between the β- and α-furanones .

Result of Action

Furanones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities .

生化学分析

Biochemical Properties

2-hydroxy-4-methyl-2H-furan-5-one plays a significant role in biochemical reactions, particularly in the flavor biosynthesis of strawberries. It is synthesized by strawberry tissue cultures derived from a cultivated species (Fragaria × ananassa) after treatment with Methylobacterium extorquens . The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes the oxidation of lactaldehyde to this compound. This interaction is crucial for the bioconversion of lactaldehyde to the furanone compound, contributing to the characteristic flavor of strawberries .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving strawberry tissue cultures, the compound was found to enhance the biosynthesis of flavor compounds, indicating its role in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways and gene expression, particularly those involved in the metabolic pathways of flavor biosynthesis. The presence of this compound in cells can lead to increased production of other flavor compounds, thereby influencing the overall metabolic activity of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to lactaldehyde dehydrogenase, facilitating the oxidation of lactaldehyde to this compound . This binding interaction is essential for the compound’s role in flavor biosynthesis. Additionally, this compound may act as an enzyme inhibitor or activator, influencing the activity of other enzymes involved in metabolic pathways. Changes in gene expression related to flavor biosynthesis have also been observed in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to changes in its effectiveness in flavor biosynthesis. Long-term studies have shown that the presence of this compound can lead to sustained enhancement of flavor compound production in strawberry tissue cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance flavor biosynthesis without any adverse effects . At higher doses, toxic or adverse effects may be observed, including potential mutagenicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavor biosynthesis. The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes its formation from lactaldehyde . Additionally, it may influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the cells. The presence of this compound can lead to increased production of other flavor compounds, further enhancing its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are essential for its role in flavor biosynthesis, as they ensure that the compound reaches the necessary sites of action within the cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria. The subcellular localization of this compound is crucial for its role in flavor biosynthesis, as it ensures that the compound interacts with the necessary enzymes and biomolecules within the cells .

生物活性

2-Hydroxy-4-methyl-2H-furan-5-one, also known as maltol, is a naturally occurring compound found in various plants and fruits. It has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C6H6O3

Molecular Weight: 142.11 g/mol

CAS Number: 931-23-7

The structure of this compound features a furan ring with hydroxyl and methyl substituents, contributing to its unique chemical properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that maltol can inhibit the growth of various bacteria, including Pseudomonas aeruginosa, by interfering with quorum sensing mechanisms. At concentrations of 0.1 μM and 1.0 μM, maltol reduced biofilm formation by 27.8% and 42.6% , respectively, without inhibiting bacterial growth directly .

Antioxidant Properties

Maltol has been shown to possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress. In vitro assays have revealed that it can scavenge free radicals effectively, contributing to its potential use in food preservation and therapeutic applications.

Anti-inflammatory Effects

Recent studies have suggested that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in cell cultures, indicating its potential for therapeutic use in conditions characterized by inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Quorum Sensing Inhibition: Maltol disrupts the signaling pathways in bacteria that regulate biofilm formation and virulence factor expression .

- Radical Scavenging: The hydroxyl group in its structure allows for effective interaction with free radicals, neutralizing their harmful effects.

- Cytokine Modulation: It influences the expression of cytokines involved in inflammatory responses.

Study on Antimicrobial Activity

A notable study investigated the effect of maltol on Pseudomonas aeruginosa. The results indicated that maltol not only inhibited biofilm formation but also significantly decreased the production of virulence factors such as LasA protease and pyocyanin .

| Concentration (μM) | Biofilm Reduction (%) | LasA Protease Reduction (%) | Pyocyanin Reduction (%) |

|---|---|---|---|

| 0.1 | 27.8 | 53.8 | 51.4 |

| 1.0 | 42.6 | - | - |

Study on Antioxidant Activity

In another study assessing the antioxidant capacity of maltol, it was found to exhibit a significant reduction in oxidative stress markers in cultured cells exposed to hydrogen peroxide .

科学的研究の応用

Food Science Applications

Flavoring Agent:

2-Hydroxy-4-methyl-2H-furan-5-one is recognized for its sweet, caramel-like flavor and is used as a flavoring agent in various food products. It is particularly noted for its presence in cooked foods and can be synthesized through the Maillard reaction, which occurs during the cooking of sugars and amino acids.

Table 1: Flavor Profile of this compound

| Compound Name | Flavor Profile | Source |

|---|---|---|

| 5-Hydroxy-4-methyl-2(5H)-furanone | Sweet, caramel-like taste | Natural occurrence in cooked foods |

Case Study:

A study demonstrated that the compound is produced during the thermal processing of certain foods, enhancing their sensory attributes. The presence of this furanone has been linked to improved consumer acceptance of products like sauces and baked goods .

Pharmaceutical Applications

Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity. This property makes it a candidate for use in cosmetics and dermatological formulations aimed at reducing oxidative stress on skin cells.

Table 2: Antioxidant Activity of this compound

Case Study:

In a controlled study, the application of formulations containing this furanone on murine melanoma cells demonstrated a reduction in melanin production, suggesting potential use as a skin-lightening agent .

Environmental Applications

Mutagenicity Testing:

The compound has been utilized in studies assessing the mutagenicity of halogenated furanones. Its non-halogenated nature allows researchers to evaluate the environmental impact and safety profiles of related compounds.

Table 3: Mutagenicity Studies Involving this compound

| Research Reference | Focus | Outcome |

|---|---|---|

| Environmental Molecular Mutagenesis | Assessment of mutagenic potential | Found to be less mutagenic compared to halogenated counterparts |

Case Study:

A study conducted by Ishiguro et al. evaluated the mutagenicity of various furanones, concluding that this compound serves as a safer alternative for environmental applications due to its lower mutagenic risk .

特性

IUPAC Name |

2-hydroxy-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIZYPQNJWENRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415048 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-23-7 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-3-methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。